
マリバビル
概要
説明
マリバビルは、Livtencityというブランド名で販売されている、移植後のサイトメガロウイルス(CMV)感染症の治療に使用される抗ウイルス薬です。 ヒトサイトメガロウイルス酵素pUL97の阻害剤であり、pUL97の活性を阻害することでウイルスの複製を阻止します . マリバビルは、2021年11月に米国で、2022年11月に欧州連合で医療用として承認されました .
科学的研究の応用
Treatment of Refractory Cytomegalovirus Infections
Maribavir has been evaluated in several clinical trials for its efficacy in treating refractory CMV infections. A notable phase 3 study demonstrated that maribavir significantly outperformed investigator-assigned therapy (IAT) in achieving CMV viremia clearance:
- Study Design : 352 patients were randomized to receive either maribavir (400 mg twice daily) or IAT (valganciclovir/ganciclovir, foscarnet, or cidofovir) for 8 weeks.
- Results :
- Primary Endpoint : 55.7% of patients on maribavir achieved confirmed CMV clearance compared to 23.9% on IAT (P < .001).
- Secondary Endpoint : Symptom control was maintained in 18.7% of the maribavir group versus 10.3% in the IAT group (P = .01).
- Adverse Events : Rates of treatment-emergent adverse events were similar between groups, but maribavir showed lower rates of acute kidney injury and neutropenia compared to traditional therapies .
Prophylaxis Against Cytomegalovirus Infection
Maribavir has also been investigated for its prophylactic use in preventing CMV infections post-transplantation:
- A study indicated that maribavir reduced the incidence of CMV infection significantly compared to placebo, with lower rates of anti-CMV therapy required during treatment .
- The drug's ability to avoid myelosuppression—common with other antiviral agents like ganciclovir—further supports its use as a prophylactic agent .
Safety Profile
The safety profile of maribavir is noteworthy:
- It has been associated with fewer treatment discontinuations due to adverse events compared to traditional therapies.
- Patients receiving maribavir experienced less nephrotoxicity and myelotoxicity, making it a safer option for vulnerable populations .
Case Study Overview
Study Type | Patient Population | Treatment | Primary Endpoint Achieved | Adverse Events |
---|---|---|---|---|
Phase 3 | Hematopoietic and solid organ transplant recipients with refractory CMV | Maribavir vs IAT | 55.7% vs 23.9% (P < .001) | Similar rates; lower nephrotoxicity |
Prophylaxis | Post-transplant patients | Maribavir | Reduced incidence compared to placebo | Lower myelosuppression |
Notable Findings
- In a phase 2 trial comparing maribavir with valganciclovir for preemptive treatment of first CMV infection, maribavir demonstrated non-inferiority in efficacy while maintaining a better safety profile .
- Ongoing research is focused on understanding resistance mechanisms and optimizing treatment protocols involving maribavir .
作用機序
マリバビルは、ヒトサイトメガロウイルス酵素pUL97のタンパク質キナーゼ活性を競合的に阻害することで、その抗ウイルス効果を発揮します . この阻害は、ウイルスのDNA複製、カプシド化、およびウイルスキャプシドの核からの移出に必要なタンパク質のリン酸化を阻止します . pUL97の天然基質には、ppUL44、pp65、RNAポリメラーゼII大サブユニット、網膜芽細胞腫タンパク質、ラミンAおよびC、p32、核移出複合体(UL50、UL53)、ヒストン脱アセチル化酵素1、および真核生物伸長因子デルタが含まれます .
類似の化合物との比較
マリバビルは、pUL97キナーゼの特異的な阻害作用により、他の抗ウイルス薬とは異なります。類似の化合物には、次のようなものがあります。
ガンシクロビル: CMV DNAポリメラーゼを標的としますが、作用機序が異なり、耐性発生のリスクが高いです。
バルガンシクロビル: ガンシクロビルのプロドラッグであり、特性が似ています。
シドフォビル: DNAポリメラーゼを標的とする別の抗ウイルス薬ですが、腎毒性が強い。
フォスカルネット: ウイルスDNAポリメラーゼを阻害しますが、腎毒性と関連しています。
生化学分析
Biochemical Properties
Maribavir interacts with the cytomegalovirus (CMV) enzyme pUL97 . By competitively inhibiting pUL97 kinase activity, Maribavir can inhibit protein phosphorylation and halt viral replication . This interaction with the pUL97 kinase is critical for Maribavir’s role in biochemical reactions related to CMV infection.
Cellular Effects
Maribavir has a significant impact on various types of cells, particularly those infected with CMV. It influences cell function by inhibiting the activity of the CMV enzyme pUL97, which is crucial for CMV replication . This inhibition disrupts the CMV life cycle, reducing the virus’s ability to proliferate within the host cell .
Molecular Mechanism
The mechanism of action of Maribavir involves the competitive inhibition of the CMV enzyme pUL97 . This prevents the phosphorylation actions of UL97, thereby inhibiting CMV DNA replication, encapsidation, and nuclear egress . Maribavir is active against CMV strains with viral DNA polymerase mutations that confer resistance to other CMV antivirals .
Temporal Effects in Laboratory Settings
In a phase 3 study, patients treated with Maribavir showed a significant reduction in CMV viremia over time . This suggests that Maribavir has a durable effect on CMV infection, with its impact observable over the course of treatment .
Metabolic Pathways
Maribavir is primarily metabolized by hepatic CYP3A4 metabolism . Its major metabolite, VP44669, is pharmacologically inactive and is excreted in the urine and feces . This suggests that Maribavir is involved in metabolic pathways mediated by the CYP3A4 enzyme .
Transport and Distribution
After oral administration, Maribavir is rapidly and highly absorbed, with a fraction absorbed greater than 90% . It is highly bound to human plasma proteins (98%) with a small apparent volume of distribution of 27.3 L . This indicates that Maribavir is widely distributed within the body.
Subcellular Localization
The specific subcellular localization of Maribavir is not explicitly reported in the literature. Given its mechanism of action, it can be inferred that Maribavir likely localizes to the same subcellular compartments as the CMV pUL97 kinase, which it inhibits. This would allow Maribavir to effectively interfere with the function of pUL97 and disrupt CMV replication .
準備方法
マリバビルの合成には、いくつかの段階が含まれます。 主要な段階の1つは、4,5-ジクロロ-1,2-フェニレンジアミンとイソプロピルイソチオシアネートをピリジン中で脱硫剤であるN-シクロヘキシル-N'-(2-モルホリノエチル)-カルボジイミドメチル-p-トルエンスルホネート(モルホ-CDI)の存在下で反応させてベンゾイミダゾールを生成することです . マリバビルの工業的生産方法は独自の技術であり、高収率と高純度を確保するために最適化された反応条件が含まれます。
化学反応の分析
マリバビルは、以下を含むさまざまな化学反応を起こします。
酸化: マリバビルは特定の条件下で酸化され、さまざまな酸化生成物を形成する可能性があります。
還元: 還元反応はベンゾイミダゾール環を修飾し、マリバビルの抗ウイルス活性を影響を与える可能性があります。
置換: 置換反応、特にベンゾイミダゾール環での置換反応は、異なる薬理学的特性を持つ誘導体の形成につながる可能性があります。
これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤があります。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究の応用
マリバビルには、いくつかの科学研究の応用があります。
化学: ベンゾイミダゾール誘導体の合成と反応性を研究するためのモデル化合物として使用されます。
生物学: マリバビルは、ウイルスの複製メカニズムと、サイトメガロウイルスのライフサイクルにおけるウイルスキナーゼの役割を研究するために使用されます。
医学: 主に、移植後の患者のサイトメガロウイルス感染症の治療に使用されます。独自の作用機序により、抗ウイルス研究において貴重なツールとなっています。
産業: マリバビルは、製薬会社によって生産および販売されており、臨床使用のために、高度な化学工学技術を用いています。
類似化合物との比較
Maribavir is unique compared to other antiviral agents due to its specific inhibition of the pUL97 kinase. Similar compounds include:
Ganciclovir: Targets CMV DNA polymerase but has a different mechanism of action and a higher risk of resistance.
Valganciclovir: A prodrug of ganciclovir with similar properties.
Cidofovir: Another antiviral that targets DNA polymerase but has significant nephrotoxicity.
Foscarnet: Inhibits viral DNA polymerase but is associated with renal toxicity.
Maribavir’s unique mechanism of action and favorable safety profile make it a valuable alternative for patients with resistant CMV infections .
生物活性
Maribavir, an oral benzimidazole riboside, has emerged as a significant antiviral agent specifically targeting cytomegalovirus (CMV) infections, particularly in immunocompromised patients such as those undergoing hematopoietic stem cell transplantation (HSCT) or solid organ transplantation (SOT). This article discusses the biological activity of maribavir, focusing on its mechanisms of action, pharmacodynamics, clinical efficacy, and safety profile based on recent research findings.
Maribavir exhibits a unique mechanism of action distinct from traditional anti-CMV agents. It primarily inhibits the UL97 protein kinase, which is crucial for CMV DNA replication, encapsidation, and nuclear egress of viral capsids. Unlike conventional therapies that target CMV DNA polymerase, maribavir's inhibition of UL97 leads to a multimodal effect on the virus's lifecycle . This mechanism allows maribavir to retain activity against CMV strains resistant to other antiviral agents like ganciclovir and foscarnet .
Pharmacodynamics and Pharmacokinetics
Maribavir has a bioavailability of approximately 40% and is highly protein-bound (~98%). The drug is metabolized primarily by CYP3A4, with its main metabolite being VP4469, which lacks antiviral activity . Notably, maribavir does not require intracellular activation, making it pharmacologically active in its parent form. Studies have shown that doses of 400 mg twice daily can maintain unbound plasma concentrations above the CMV 50% inhibitory concentration .
Table 1: Pharmacokinetic Profile of Maribavir
Parameter | Value |
---|---|
Bioavailability | 40% |
Protein Binding | ~98% |
Main Metabolite | VP4469 |
Primary Metabolism | CYP3A4 |
Dosing Regimen | 400 mg BID |
Clinical Efficacy
The clinical efficacy of maribavir was evaluated in several pivotal studies. The SOLSTICE trial (NCT02931539) demonstrated that maribavir significantly outperformed investigator-assigned therapy (IAT) in achieving CMV viremia clearance. In this phase 3 trial involving 352 patients, 55.7% of those treated with maribavir achieved the primary endpoint compared to only 23.9% in the IAT group (P < .001) . Furthermore, maribavir showed superior performance in maintaining symptom control related to CMV infection.
Table 2: Key Findings from the SOLSTICE Trial
Endpoint | Maribavir (%) | IAT (%) | Adjusted Difference (%) |
---|---|---|---|
Primary Endpoint: Viremia Clearance | 55.7 | 23.9 | 32.8 |
Key Secondary Endpoint: Symptom Control | 18.7 | 10.3 | 9.5 |
Safety Profile
The safety profile of maribavir appears favorable compared to traditional therapies. In the SOLSTICE trial, treatment-emergent adverse events (TEAEs) were reported at similar rates between groups (maribavir: 97.4%; IAT: 91.4%). However, maribavir was associated with significantly lower rates of acute kidney injury (8.5% vs. 21.3%) and neutropenia (9.4% vs. 33.9%) compared to foscarnet and ganciclovir/valganciclovir respectively . Furthermore, fewer patients discontinued treatment due to TEAEs with maribavir (13.2%) compared to IAT (31.9%).
Case Studies and Pediatric Use
Recent case studies have highlighted the effectiveness and tolerability of maribavir in pediatric populations with refractory CMV infections . A small cohort study indicated that maribavir was well tolerated and effective in treating pediatric patients who are immunocompromised.
特性
IUPAC Name |
(2S,3S,4R,5S)-2-[5,6-dichloro-2-(propan-2-ylamino)benzimidazol-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O4/c1-6(2)18-15-19-9-3-7(16)8(17)4-10(9)20(15)14-13(23)12(22)11(5-21)24-14/h3-4,6,11-14,21-23H,5H2,1-2H3,(H,18,19)/t11-,12-,13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFBVJALEQWJBS-XUXIUFHCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC2=CC(=C(C=C2N1C3C(C(C(O3)CO)O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC1=NC2=CC(=C(C=C2N1[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60170091 | |
Record name | Maribavir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60170091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Human cytomegalovirus (CMV) is a herpesvirus commonly causing infection in patients following stem cell or organ transplants. As with other herpesviruses, CMV tends to persist in the host and become reactivated under immunosuppressive conditions - patients requiring multiple immunosuppressive medications to combat transplant rejection are thus at a much higher risk of developing serious CMV infections. Maribavir belongs to a class of anti-cytomegalovirus antivirals called benzimidazole ribosides. It competitively inhibits the human CMV pUL97 viral protein kinase, which results in viable but severely defective viruses upon replication, although the reasons for this remain poorly defined. In addition, maribavir also inhibits viral release from the nucleus to the cytoplasm by inhibiting pUL97-dependent phosphorylation of the nuclear lamina component lamin A/C, although the extent to which this activity contributes to its antiviral efficacy is unclear. | |
Record name | Maribavir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06234 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
176161-24-3 | |
Record name | Maribavir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=176161-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Maribavir [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176161243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Maribavir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06234 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Maribavir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60170091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MARIBAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PTB4X93HE1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Maribavir against CMV?
A1: Maribavir is a benzimidazole riboside that acts as a potent and selective inhibitor of the CMV UL97 protein kinase. [, , , ] It functions as a competitive inhibitor of adenosine triphosphate (ATP), binding to the UL97 kinase and preventing its phosphorylation activity. [, ] This inhibition disrupts multiple stages of the viral life cycle, including DNA replication, encapsidation, and nuclear egress. [, , ]
Q2: How does inhibition of UL97 kinase affect CMV replication?
A2: UL97 kinase plays a crucial role in several late stages of CMV replication. [] Inhibiting UL97 prevents the phosphorylation of viral and cellular proteins essential for viral DNA packaging, assembly of viral capsids, and the egress of viral particles from the nucleus. [, ] This ultimately reduces the production of infectious viral progeny. [, ]
Q3: Does Maribavir target CMV strains resistant to other antivirals?
A3: Yes, Maribavir demonstrates activity against a wide range of CMV strains, including those resistant to conventional antiviral agents like ganciclovir, valganciclovir, cidofovir, and foscarnet. [, , , , , ] This is because Maribavir's mechanism of action targets a different viral protein (UL97 kinase) than these traditional DNA polymerase inhibitors. [, , , ]
Q4: What is the molecular formula and weight of Maribavir?
A4: The scientific literature provided does not explicitly mention the molecular formula and weight of Maribavir. For accurate information, please refer to chemical databases or the manufacturer's documentation.
Q5: How do structural modifications to the Maribavir molecule affect its activity?
A5: Research on Maribavir analogs, specifically imidazopyridine nucleoside derivatives, revealed that even minor structural changes can significantly impact antiviral activity. [] In this study, the synthesized analogs, designed as 4-(or 7)-aza-d-isosters of Maribavir, did not exhibit notable antiviral activity. [] This emphasizes the importance of specific structural features for Maribavir's interaction with UL97 kinase and its antiviral efficacy. Further research on structural modifications is necessary to fully elucidate the structure-activity relationship and potentially develop analogs with improved properties.
Q6: Are there any known mutations in viral proteins that confer resistance to Maribavir?
A6: Yes, prolonged Maribavir treatment can lead to the emergence of resistance mutations in the UL97 kinase. [, , ] The most common mutations are T409M, H411Y, and C480F. [, ] These mutations are located within or near the ATP binding site of UL97, directly interfering with Maribavir binding and inhibiting its activity. [, ] Additionally, mutations in UL27, another viral protein, have also been linked to Maribavir resistance. [, ] The exact role of UL27 in Maribavir's mechanism of action is not fully understood, but research suggests it might interact with UL97 or be involved in viral DNA synthesis or egress. [, ]
Q7: How is Maribavir absorbed and metabolized in the body?
A7: Maribavir exhibits high oral bioavailability (fraction absorbed >90%) and is rapidly absorbed after oral administration. [] It is primarily metabolized by the hepatic enzyme CYP3A4. [, ] The major metabolite, VP44669, is pharmacologically inactive and is excreted in urine and feces. []
Q8: Does the presence of food or antacids affect Maribavir absorption?
A8: Studies show that while food may delay the time to reach maximum plasma concentration (Tmax) of Maribavir, it does not significantly affect its overall exposure (AUC). [] This suggests that Maribavir can be administered with food without compromising its efficacy. [] Similarly, co-administration with antacids does not appear to clinically affect the AUC of Maribavir. [] Crushing Maribavir tablets also does not significantly impact its pharmacokinetic profile. []
Q9: What challenges are associated with using Maribavir in real-world settings?
A9: While clinical trials have demonstrated the efficacy of Maribavir, real-world experience suggests it is not a guaranteed solution for CMV infection. [] Breakthrough CMV infection, including cases with emerging resistance, has been reported in transplant recipients receiving Maribavir. [, ] Factors like high viral load at treatment initiation and the potential for emergent resistance highlight the need for continued monitoring and individualized treatment strategies. [, ]
Q10: What analytical methods are used to quantify Maribavir?
A10: A highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the simultaneous quantification of Maribavir and Fostemsavir in human plasma. [] This method allows for rapid analysis within 5 minutes, offering a valuable tool for pharmacokinetic studies and therapeutic drug monitoring. []
Q11: What is the current FDA approval status of Maribavir?
A11: Maribavir received FDA approval in November 2021 for the treatment of adult and pediatric patients with post-transplant CMV infection/disease refractory to prior treatment with ganciclovir, valganciclovir, cidofovir, or foscarnet (with or without genotypic resistance). [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。